(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride
Overview
Description
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride is a useful research compound. Its molecular formula is C8H12ClN3O2S and its molecular weight is 249.72 g/mol. The purity is usually 95%.
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Biological Activity
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide hydrochloride (CAS Number: 1807885-03-5) is a small organic compound notable for its thiazole ring and amide functional group. The thiazole moiety is commonly associated with various bioactive compounds, suggesting potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring with an acetyl group attached, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C₈H₁₁N₃O₂S·HCl, with a molecular weight of 213.26 g/mol. The InChI key for this compound is PNHBRMKLVIXIBV-PGMHMLKASA-N, which can be used for database searches.
Biological Activity Overview
Preliminary studies indicate that compounds containing thiazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives often show significant antimicrobial properties.
- Anticancer Potential : The structural characteristics may contribute to the inhibition of cancer cell proliferation.
- Neuroprotective Effects : Some thiazole-containing compounds are noted for neuroprotective properties.
The specific mechanisms of action for this compound require further exploration. However, it is hypothesized that the compound may interact with various biological targets through:
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression.
- Cell Cycle Regulation : Thiazole derivatives may induce cell cycle arrest, particularly in the G2/M phase, contributing to their antiproliferative effects.
- Apoptosis Induction : Evidence suggests that these compounds can promote apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related thiazole compounds:
- Anticancer Activity : A study on a structurally similar compound demonstrated potent antiproliferative activity against HepG2 liver cancer cells with an IC₅₀ value of 1.30 μM. This study highlighted the importance of structural features in enhancing anticancer efficacy .
- Neuroprotective Effects : Research has indicated that certain thiazole derivatives exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Compounds with thiazole rings have been documented to possess antimicrobial activities against various bacterial strains, indicating their potential use as antibiotics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with other related compounds is provided below:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Acetylthiazole | Thiazole ring with an acetyl group | Exhibits antimicrobial properties |
2-Aminothiazole | Amino group on thiazole | Known for antifungal activity |
Thiamine (Vitamin B1) | Thiazole ring as part of a larger structure | Essential nutrient with metabolic roles |
This table illustrates how structural variations influence biological activity, emphasizing the potential significance of (2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide as a lead compound in drug discovery.
Properties
IUPAC Name |
(2R)-N-(4-acetyl-1,3-thiazol-2-yl)-2-aminopropanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c1-4(9)7(13)11-8-10-6(3-14-8)5(2)12;/h3-4H,9H2,1-2H3,(H,10,11,13);1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHBRMKLVIXIBV-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=NC(=CS1)C(=O)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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